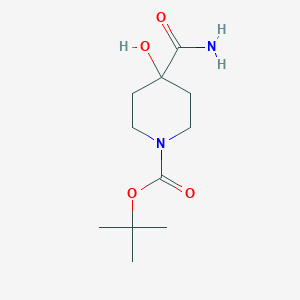

Tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position, with hydroxyl (-OH) and carbamoyl (-CONH₂) substituents at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and carbamoyl groups contribute to hydrogen-bonding interactions, influencing both reactivity and biological activity .

Properties

IUPAC Name |

tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-4-11(16,5-7-13)8(12)14/h16H,4-7H2,1-3H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRMSCQEKDKNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydroxyl compound.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate can be better understood through comparisons with analogous piperidine derivatives. Below is an analysis of key compounds, highlighting differences in substituents, physicochemical properties, and applications.

Tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate (CID 10562199)

- Molecular Formula : C₁₁H₂₁N₃O₃

- Key Features: Replaces the hydroxyl group with an amino (-NH₂) group at the 4-position.

- Implications: The amino group increases basicity compared to the hydroxyl group, altering solubility (higher aqueous solubility at acidic pH) and hydrogen-bonding capacity. This compound may exhibit stronger interactions with acidic residues in biological targets .

Tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

- Molecular Formula : C₁₁H₂₂N₄O₂·HCl

- Key Features : Incorporates a guanidine (-NHC(=NH)NH₂) group at the 4-position.

- Implications : The guanidine group is highly basic (pKa ~13), enabling strong electrostatic interactions with phosphorylated proteins or nucleic acids. This contrasts with the target compound’s neutral hydroxyl group, making the guanidine derivative more suited for binding anionic targets .

Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate

- Molecular Formula: C₁₄H₂₅NO₃

- Key Features : Contains an allyl (-CH₂CH=CH₂) and hydroxymethyl (-CH₂OH) group at the 4-position.

- Unlike the target compound’s carbamoyl group, this derivative lacks hydrogen-bonding donors, reducing its ability to interact with hydrophilic binding sites .

Tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

- Molecular Formula : C₁₆H₂₁BrN₂O₃

- Key Features : Substitutes the carbamoyl group with a bromopyridinyl aromatic ring.

- Implications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyridine ring contributes to π-π stacking interactions. This compound’s hydrophobicity and aromaticity contrast with the target’s polar carbamoyl group, suggesting divergent applications in metal-catalyzed synthesis or as a halogen-bonding scaffold .

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- Molecular Formula : C₁₃H₂₄N₂O₄

- Key Features : Modifies the carbamoyl group with methoxy (-OCH₃) and methyl (-CH₃) substituents.

- However, the lack of a hydroxyl group reduces hydrogen-bonding capacity, limiting its utility in polar environments .

Comparative Data Table

Research Findings and Implications

- Hydrogen-Bonding Capacity: The hydroxyl and carbamoyl groups in the target compound make it superior for interacting with polar biological targets (e.g., ATP-binding pockets in kinases) compared to analogs with non-polar or bulky substituents .

- Synthetic Versatility : Bromine- or allyl-substituted derivatives are more reactive in cross-coupling or polymerization reactions, whereas the target compound’s stability makes it ideal for stepwise synthesis .

- Pharmacokinetics : Lipophilic analogs (e.g., methoxy-methyl derivatives) show enhanced membrane permeability but reduced renal clearance, highlighting a trade-off between bioavailability and excretion .

Biological Activity

Tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate, often referred to as the M4 compound, has garnered attention in recent years due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 230.3 g/mol. The compound features a tert-butyl group, a carbamoyl group, and a hydroxypiperidine moiety, which contribute to its unique reactivity and biological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Research indicates that the M4 compound acts as both a β-secretase and acetylcholinesterase inhibitor. These actions are crucial in the context of Alzheimer's disease, where the aggregation of amyloid beta peptide (Aβ) leads to neurotoxicity. In vitro studies have shown that M4 can significantly inhibit Aβ aggregation and protect astrocytes from Aβ-induced toxicity by reducing pro-inflammatory cytokines such as TNF-α and oxidative stress markers .

In Vitro Studies

- Cell Viability : M4 demonstrated a protective effect on astrocytes exposed to Aβ 1-42. When treated with M4, astrocyte viability improved significantly compared to untreated controls exposed to Aβ .

- Cytokine Production : The compound reduced TNF-α levels in cell cultures, indicating its potential anti-inflammatory properties. However, it did not significantly alter IL-6 levels, suggesting a selective action on inflammatory pathways .

In Vivo Studies

In vivo experiments involving scopolamine-induced oxidative stress models showed that M4 could reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation, although it was less effective than galantamine in this regard . The moderate protective effect observed in astrocytes against Aβ toxicity was attributed to M4's ability to mitigate oxidative stress without causing significant cytotoxicity at therapeutic doses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of M4, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Boc-4-Hydroxypiperidine | CHNO | Used in drug synthesis; contains a Boc protecting group |

| 4-Aminomethyl-1-Boc-4-hydroxypiperidine | CHNO | Utilized in pharmaceutical applications |

| tert-Butyl 4-(aminomethyl)-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate | CHNO | Potential neuroactive properties |

M4 is distinguished by its specific combination of functional groups that enhance its reactivity and potential biological activity compared to other similar compounds.

Case Studies

Recent studies have highlighted the potential of M4 in treating Alzheimer's disease:

- Study on Astrocyte Protection : In vitro studies indicated that M4 could prevent astrocyte death induced by Aβ 1-42 through its anti-inflammatory effects .

- In Vivo Efficacy : Although in vivo results showed moderate efficacy compared to established treatments like galantamine, the findings suggest that further optimization of M4's bioavailability could enhance its therapeutic potential .

Q & A

Q. What role does the tert-butyl carbamate group play in the pharmacokinetic properties of drug candidates derived from this compound?

- The tert-butyl group acts as a protecting group , enhancing solubility in organic phases during synthesis. In vivo, it slows hepatic metabolism by sterically shielding the carbamate linkage, prolonging half-life. LogP studies (e.g., shake-flask method) quantify lipophilicity for blood-brain barrier penetration predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.